molecular formula C34H25Si B3052368 1,2,3,4,5-Pentaphenyl-1H-silole CAS No. 4071-98-1

1,2,3,4,5-Pentaphenyl-1H-silole

Cat. No.: B3052368
CAS No.: 4071-98-1
M. Wt: 461.6 g/mol
InChI Key: DTYYMDKMTQQVMG-UHFFFAOYSA-N
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Description

Significance of Organosilicon Heterocycles in Optoelectronics and Photonics

Organosilicon heterocycles, such as siloles, possess distinct electronic characteristics that make them highly suitable for applications in optoelectronic and photonic devices. Unlike their carbon-based counterparts, the introduction of a silicon atom into the cyclic structure gives rise to unique properties. Siloles are characterized by a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which is a result of the effective interaction between the σ* orbital of the exocyclic silicon-carbon bond and the π* orbital of the butadiene segment within the silole ring. bohrium.comnih.gov This electronic structure imparts high electron affinity and facilitates efficient electron transport, making siloles valuable as electron-transporting materials in devices like Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov

The versatility of silole chemistry allows for the tuning of their photophysical properties through the introduction of various substituents on the silicon atom and the cyclopentadiene (B3395910) ring. bohrium.com This molecular engineering capability enables the development of materials with tailored emission colors and functionalities, which is crucial for creating advanced optoelectronic and photonic systems. nih.govrsc.org Consequently, silole derivatives have been investigated for a range of applications, including as active layers in OLEDs, components in photovoltaic cells, and as fluorescent sensors for detecting various analytes. nih.govresearchgate.netresearchgate.netresearchgate.net

1,2,3,4,5-Pentaphenyl-1H-silole as a Model System for Aggregation-Induced Emission Phenomena

One of the most remarkable properties of 1,2,3,4,5-Pentaphenyl-1H-silole and its derivatives is Aggregation-Induced Emission (AIE). This phenomenon is contrary to the more common aggregation-caused quenching (ACQ), where molecules that are highly fluorescent in dilute solutions see their emission diminish or completely disappear in the aggregated or solid state. In contrast, AIE-active molecules, often referred to as AIEgens, are weakly emissive in solution but become strong emitters upon aggregation. rsc.orgresearchgate.net

Phenyl-substituted siloles, such as 1,2,3,4,5-Pentaphenyl-1H-silole, are archetypal AIEgens. rsc.org In dilute solutions, the multiple phenyl rings attached to the silole core can undergo active intramolecular rotations, providing non-radiative pathways for the decay of excitons, which leads to very weak fluorescence. researchgate.net However, when the molecules aggregate, for instance in the solid state or in a solvent system where they are poorly soluble, these intramolecular rotations are physically restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excitons to decay radiatively and thus leading to a significant enhancement of the fluorescence quantum yield. researchgate.net

The study of 1-methyl-1,2,3,4,5-pentaphenylsilole, a close derivative of the title compound, was instrumental in the discovery and understanding of the AIE phenomenon. Research demonstrated that by increasing the fraction of a poor solvent (like water) in a solution of the silole in a good solvent (like THF), the molecules would aggregate and the fluorescence intensity would increase dramatically. This foundational work has spurred the development of a vast array of AIEgens for applications in sensing, bio-imaging, and optoelectronics. researchgate.net

Table 1: Photophysical Properties of a Pentaphenylsilole Derivative Illustrating Aggregation-Induced Emission (AIE)

Solvent Composition (THF/Water, % v/v)Emission Maximum (nm)Relative Photoluminescence (PL) Intensity
100/0~490Low
50/50~490Moderate
10/90~490High
0/100 (Solid State)~490Very High

This table is illustrative of the AIE effect in pentaphenylsilole derivatives. The exact values can vary based on the specific derivative and experimental conditions.

Table 2: Quantum Yield of a Pentaphenylsilole Derivative in Solution vs. Solid State

StateQuantum Yield (Φ)
Dilute Solution< 1%
Solid Film/Aggregates> 75%

This table highlights the significant increase in emission efficiency upon aggregation, a hallmark of AIEgens. Data is based on studies of various 1,1-disubstituted 2,3,4,5-tetraphenylsiloles. nih.gov

Historical Context and Key Milestones in Silole Research

The exploration of silole chemistry has a rich history with several key milestones that have paved the way for current research.

1959: The first synthesis of a silole derivative, 1,1,2,3,4,5-hexaphenylsilole, was reported, marking the beginning of the study of this class of organosilicon heterocycles. gelest.com This was achieved through the cyclization of 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene with a dihalosilane. gelest.com

1981: The synthesis of the first monomeric C-unsubstituted silole, 1,1-dimethylsilole, was accomplished. The synthesis of the parent, unsubstituted silole (1H-Silole) proved to be challenging due to its high reactivity and tendency to dimerize. gelest.com

1990: The first silole dianion was prepared and isolated, which was a significant step in understanding the electronic nature and potential aromaticity of silole anions. gelest.com

2001: A paradigm shift in the understanding of the photophysical properties of siloles occurred with the report of Aggregation-Induced Emission (AIE) in 1-methyl-1,2,3,4,5-pentaphenylsilole by Ben Zhong Tang and his colleagues. This discovery opened up a new avenue for the application of siloles as highly efficient solid-state emitters. researchgate.net

These milestones have established siloles, and specifically 1,2,3,4,5-Pentaphenyl-1H-silole and its analogs, as a fundamentally important and highly versatile class of compounds in materials science.

Properties

InChI

InChI=1S/C34H25Si/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYYMDKMTQQVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H25Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80785702
Record name 1,2,3,4,5-Pentaphenyl-1H-silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80785702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4071-98-1
Record name 1,2,3,4,5-Pentaphenyl-1H-silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80785702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Functionalization Strategies for 1,2,3,4,5 Pentaphenyl 1h Silole and Its Derivatives

Established Synthetic Routes to the Silole Core

The foundational methods for constructing the pentaphenylsilole ring system have been well-established, primarily relying on reductive cyclization techniques that build the heterocyclic core from acyclic precursors.

Reductive Cyclization Approaches via Diarylacetylenes and Organolithium Intermediates

One of the most traditional and direct methods for synthesizing the 1,2,3,4,5-tetraphenylsilole core involves the reductive coupling of diphenylacetylene (B1204595) in the presence of an organolithium reagent, followed by quenching with a dichlorosilane. The reaction typically proceeds by treating two equivalents of diphenylacetylene with lithium metal in an etheral solvent like tetrahydrofuran (B95107) (THF). This generates a key intermediate, a 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene species. Subsequent reaction of this dianion with a dihalosilane, such as dichlorodimethylsilane (B41323) or diphenyldichlorosilane, results in the cyclization to form the corresponding silole. This method is a convergent and effective route to symmetrically substituted siloles.

For instance, the synthesis of 1-methyl-1,2,3,4,5-pentaphenylsilole, a closely related derivative, has been achieved through such pathways, leading to compounds known for their unique photophysical properties like aggregation-induced emission. rsc.org The reaction of the silole dianion with electrophiles is a fundamental step in forming new Si-E bonds, where E can be carbon, silicon, or other elements. mdpi.com

Table 1: Reductive Cyclization for Silole Synthesis

Reactant 1 Reactant 2 Reagent Product Core
Diphenylacetylene Diphenyldichlorosilane Lithium Metal 1,1,2,3,4,5-Hexaphenylsilole
Diphenylacetylene Dichlorodimethylsilane Lithium Metal 1,1-Dimethyl-2,3,4,5-tetraphenylsilole

Mechanistic Insights into Silole Ring Formation

The mechanism of the reductive cyclization is a stepwise process initiated by a single-electron transfer (SET) from the alkali metal (e.g., lithium) to diphenylacetylene. This forms a radical anion, which can then dimerize. Further reduction leads to the formation of the crucial 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene dianion. This dianionic species is a powerful bis-nucleophile. The final ring-closing step is a double nucleophilic substitution at the silicon center of the dihalosilane, displacing both halide ions to form the stable five-membered silole ring. The formation of by-products can sometimes occur, and understanding the stability and reactivity of the intermediates is key to optimizing reaction yields. researchgate.net

Contemporary Catalytic and Stereoselective Synthesis Methods

Modern synthetic chemistry has moved towards more efficient and selective catalytic methods. For siloles, this includes the use of transition metals to mediate ring formation and the development of asymmetric approaches to generate chiral derivatives.

Transition-Metal-Catalyzed Perarylation and Cyclization Reactions

Transition metal catalysis offers powerful tools for the construction of highly substituted heterocyclic systems. nih.govmdpi.comnih.govmdpi.com While direct catalytic synthesis of 1,2,3,4,5-pentaphenyl-1H-silole is less commonly documented, analogous strategies for creating perarylated five-membered rings highlight the potential of this approach. A notable example is the copper(I)-catalyzed direct perarylation of cyclopentadiene (B3395910) to synthesize hexaarylcyclopentadienes. nih.govrsc.org This reaction forms six new carbon-carbon bonds in a single step using aryl iodides as coupling partners under microwave activation. nih.govrsc.org The isostructural relationship between hexaphenylcyclopentadiene and hexaphenylsilole suggests that similar transition-metal-catalyzed cross-coupling and cyclization strategies could be adapted for silole synthesis, potentially offering a more atom-economical and modular route compared to classical reductive methods. nih.gov

Table 2: Analogous Copper-Catalyzed Perarylation

Substrate Coupling Partner Catalyst System Product Type Reference
Cyclopentadiene Iodobenzene Copper(I) / Base Hexaphenylcyclopentadiene nih.govrsc.org

Asymmetric Synthesis and Chiral Induction in Silole Derivatives

The synthesis of chiral siloles is an area of growing interest due to their potential applications in chiral recognition and optoelectronic materials. Chirality can be introduced into silole derivatives through two primary strategies: creating a stereogenic center at the silicon atom or appending chiral auxiliaries to the silole framework.

Asymmetric Synthesis of Si-Stereogenic Centers: The catalytic asymmetric synthesis of molecules with a chiral silicon atom remains a challenge but is an active area of research. nih.gov For instance, organocatalytic desymmetrization of prochiral silanediols has been shown to produce Si-stereogenic siloxanols with high enantioselectivity (up to 98:2 er). nih.govacs.org Similar strategies, involving the enantioselective reaction at a prochiral silicon precursor, could foreseeably be applied to the synthesis of chiral-at-silicon siloles. The development of chiral spirosilabiindane scaffolds via Rh-catalyzed asymmetric double hydrosilation further demonstrates the feasibility of creating complex chiral organosilicon compounds. nih.gov

Chiral Induction from Substituents: An alternative approach is to attach chiral groups to the silole ring, which can induce a preferred helical conformation or other chiroptical properties. uni-muenchen.dechemrxiv.orguni-muenchen.de This has been successfully demonstrated in closely related pentaphenylpyrrole systems, where introducing chiral 1-phenylethylamine (B125046) substituents led to derivatives with aggregation-induced circular dichroism (AICD) and the ability to self-assemble into helical nanofibers. e3s-conferences.orgrsc.org This strategy leverages the chiral information from the substituent to control the supramolecular structure, a principle directly applicable to pentaphenylsilole derivatives.

Strategic Functionalization at Silicon and Carbon Centers

Post-synthesis modification of the pentaphenylsilole scaffold is crucial for tuning its properties and incorporating it into larger systems. Functionalization can be targeted at the silicon heteroatom or the carbon atoms of the ring and its phenyl substituents.

Functionalization at the silicon atom provides a direct handle for modifying the electronic properties and reactivity of the silole. One powerful method involves the generation of silole anions or dianions, which can then react with various electrophiles. mdpi.com For example, the reaction of the tetraphenylsilole dianion {[SiC₄Ph₄]²⁻•2[Li⁺]} with anhydrous cupric chloride (CuCl₂) leads to the formation of 1,1'-bis(1-chloro-2,3,4,5-tetraphenyl-1-silacyclopentadienyl). mdpi.com This reaction demonstrates a method for introducing a reactive chloro group onto the silicon atom, which can serve as a leaving group for further substitutions.

Functionalization of the carbon framework can be achieved either at the silole ring's C=C double bonds or at the peripheral phenyl groups. The diene system within the silole ring is capable of participating in cycloaddition reactions, such as the Diels-Alder reaction, which provides a pathway to complex bicyclic structures that can be further transformed. uwo.ca Additionally, modern C-H functionalization strategies, which have been developed for a range of organosilicon compounds, offer a powerful means to selectively introduce new groups onto the phenyl rings of pentaphenylsilole. nih.govelsevierpure.com These methods, often catalyzed by transition metals, allow for late-stage diversification of the molecule without needing to pre-functionalize the starting materials. elsevierpure.com

Table 3: Summary of Functionalization Strategies

Target Site Reaction Type Example Reaction Resulting Functionality Reference
Silicon Atom Nucleophilic Attack by Silole Dianion Reaction with CuCl₂ Si-Cl bond formation mdpi.com
Carbon (Silole Ring) Diels-Alder Cycloaddition Reaction with maleic anhydride Bicyclic adduct uwo.ca
Carbon (Phenyl Rings) C-H Activation Transition-metal-catalyzed coupling Aryl-Aryl or Aryl-Alkyl bonds nih.govelsevierpure.com

An in-depth examination of the synthetic and functionalization pathways for 1,2,3,4,5-Pentaphenyl-1H-silole reveals a versatile scaffold for developing advanced materials. The unique electronic structure and photophysical properties of the silole ring, particularly its propensity for aggregation-induced emission (AIE), have driven extensive research into its modification. Methodologies range from the introduction of diverse aromatic substituents to covalent grafting and polymerization, each aiming to fine-tune the molecule's characteristics for specific applications in optics and electronics.

1 Introduction of Phenyl Substituents and Other Aromatic Moieties

The foundational synthesis of 1,2,3,4,5-pentaphenyl-1H-silole and its analogs primarily relies on the cyclization of a 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene intermediate with a suitable dihalosilane. psu.edu This method provides a direct route to the core pentaphenylsilole structure. Specifically, the reaction of this dilithio reagent with trichlorophenylsilane yields 1-chloro-1,2,3,4,5-pentaphenylsilole, which can be subsequently modified. psu.edu

The versatility of the silole scaffold is further demonstrated by the incorporation of other aromatic and heteroaromatic systems, which can significantly alter the electronic and photophysical properties of the molecule. These modifications are often achieved through advanced transition-metal-catalyzed cross-coupling and cyclization reactions.

Key strategies for introducing other aromatic moieties include:

Pyridine-Fused Siloles: Pyridine-containing siloles can be synthesized via palladium-catalyzed intramolecular bis-silylation. nih.gov For instance, the reaction of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives, catalyzed by a PdCl₂(PPh₃)₂-CuI system, results in the formation of pyridine-fused siloles through a trans-bis-silylation mechanism. nih.govacs.org This approach introduces a nitrogen atom into the fused aromatic system, which can influence the material's electron-transporting capabilities and potential for use in organic light-emitting diodes (OLEDs). acs.org

Thiophene-Fused Siloles: Similar to pyridine (B92270) fusion, thiophene-fused siloles can be prepared through rhodium-catalyzed intramolecular trans-bis-silylation of 3-ethynyl-2-pentamethyldisilanylthiophene derivatives. mdpi.com The incorporation of the electron-rich thiophene (B33073) ring is a common strategy in the design of organic semiconductors and can enhance the material's performance in applications like photovoltaic devices. mdpi.comacs.org

Substituents on Phenyl Rings: An alternative to ring fusion is the functionalization of the existing phenyl groups on the silole core. Siloles with various substituents on the phenyl rings can be accessed by using appropriately substituted diphenylacetylene as a starting material. acs.org This allows for fine-tuning of the electronic properties and solubility of the final compound.

The choice of the aromatic moiety to be introduced is critical, as it directly impacts the HOMO-LUMO energy gap, emission color, and charge-carrier mobility of the resulting silole derivative. mdpi.comnih.gov

2 Covalent Grafting and Polymerization Strategies

Moving beyond discrete molecules, 1,2,3,4,5-pentaphenyl-1H-silole and its derivatives can be incorporated into larger macromolecular structures through covalent grafting and polymerization. These strategies aim to combine the unique properties of the silole unit with the processability and film-forming capabilities of polymers or the high surface area of inorganic supports.

Polymerization of Silole-Containing Monomers:

A significant strategy involves the synthesis of polymers with pendant silole groups. For example, a polymer with a poly(diphenylacetylene) backbone and a 1,2,3,4,5-pentaphenylsilole pendant has been synthesized. psu.edu The process involves:

Monomer Synthesis: A monomer is created that contains both a polymerizable group (e.g., two ethynyl (B1212043) groups for polyacetylene formation) and the pentaphenylsilole moiety. psu.edu

Polymerization: The polymerization is then carried out using a suitable catalyst, such as a WCl₆–Ph₄Sn system, which selectively polymerizes the ethynyl groups, leaving the silole pendant intact. psu.edu

The resulting polymer, PS3DPA, is soluble and combines the conjugated properties of the polyacetylene backbone with the emissive characteristics of the silole side-chain. psu.edu This approach allows for the development of light-emitting polymers for applications in devices like OLEDs. psu.edu

Covalent Grafting:

Covalent grafting involves attaching silole derivatives to solid supports, most commonly silica (B1680970) (SiO₂). This is typically achieved by first functionalizing the silole molecule with a reactive group, such as a trialkoxysilane. This functionalized silole can then react with the hydroxyl groups on the silica surface to form stable covalent bonds. nih.gov While specific examples of grafting 1,2,3,4,5-pentaphenyl-1H-silole are not extensively detailed, the general methods are well-established for various organosilanes. rsc.orgnih.govmdpi.com These methods include:

"Grafting to" approach: A pre-synthesized polymer or molecule with a reactive end-group is attached to the surface.

"Grafting from" approach: Initiator sites are attached to the surface, and the polymerization of monomers occurs directly from these sites. nih.gov

Grafting siloles onto nanoparticles or porous materials can create hybrid materials with high surface areas, useful for applications in sensing or heterogeneous catalysis. mdpi.com

Ring-Opening Polymerization (ROP):

While not directly applied to the pentaphenylsilole ring itself, which is highly stable, ROP is a major technique in silicone chemistry for producing polysiloxanes. nih.govgelest.commdpi.com This method involves the polymerization of cyclic siloxane monomers and could be conceptually used to create polymer backbones onto which pentaphenylsilole units are attached as pendant groups. rsc.org

3 Derivatization for Enhanced or Tunable Properties

A primary driver for the derivatization of 1,2,3,4,5-pentaphenyl-1H-silole is the ability to modulate its distinct photophysical properties, particularly its aggregation-induced emission (AIE). nih.gov Siloles are archetypal AIE luminogens; they are typically non-emissive or weakly fluorescent when dissolved but become highly luminescent in the aggregated state or as solid films. nih.govresearchgate.net

The mechanism behind AIE in siloles is the restriction of intramolecular motions (RIM). nih.gov In solution, the phenyl groups attached to the silole ring can rotate freely, providing a non-radiative pathway for the excited state to decay. psu.edu In the aggregated state, these rotations are physically hindered, which blocks the non-radiative channel and forces the excited state to decay radiatively, resulting in strong light emission. psu.edunih.gov

Derivatization offers a powerful tool to control these properties. By strategically adding or modifying functional groups, researchers can tune the emission color, quantum yield, and sensitivity of these materials.

Key Derivatization Strategies and Their Effects:

Modification at the Silicon Atom: Changing the substituents on the central silicon atom significantly impacts emission. Replacing one of the phenyl groups on the silicon with a methyl group to form 1-methyl-1,2,3,4,5-pentaphenylsilole is a classic example that demonstrates the core AIE property. rsc.orgnih.gov

Substitution on Phenyl Rings: Introducing substituents onto the peripheral phenyl rings can tune the electronic properties and steric hindrance. For example, attaching trimethylsilyl (B98337) groups to the phenyl rings can lead to a blue-shift in the emission spectrum. acs.org

Incorporation into Polymers: As discussed previously, incorporating siloles as pendants on a polymer chain can influence their aggregation behavior. In the case of the poly(diphenylacetylene) with pentaphenylsilole pendants (PS3DPA), the rigid polymer backbone was found to inhibit the AIE effect to some extent by preventing efficient silole clustering. However, the emission could be enhanced by cooling the solution, which restricts the intramolecular rotations of the silole's phenyl groups. psu.edu

Introduction of Functional Groups for OLEDs: Silole derivatives can be specifically designed for use in OLEDs. By introducing groups that facilitate electron transport, such as bipyridyl moieties, siloles can function as both the emissive layer and the electron-transport layer in a device. acs.org For instance, 2,5-bis-(2',2''-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilacyclopentadiene has been used as an effective electron transporter that improves device efficiency by forming an ohmic contact with the cathode. acs.org

The following tables summarize the photophysical properties of selected silole derivatives, illustrating the impact of structural modifications.

Table 1: Photophysical Properties of Selected Silole Derivatives

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_PL)Key Feature/ApplicationReference
Parent Silole (unsubstituted phenyls)3564773.1 x 10⁻⁴ (in solution)Baseline for comparison acs.org
Trimethylsilyl-substituted Silole362411-Demonstrates blue-shift upon substitution acs.org
PS3DPA Polymer-522 (backbone emission)-Silole-pendant light-emitting polymer psu.edu
Bipyridyl-substituted Silole---Electron transporter in high-efficiency OLEDs acs.org

Table 2: Polymerization Data for Silole-Containing Polymer (PS3DPA)

Catalyst SystemTemperature (°C)Yield (%)Molecular Weight (Mw)Reference
WCl₆–Ph₄Sn60Low5010 psu.edu
WCl₆–Ph₄Sn8056- psu.edu
WCl₆–Ph₄Sn100Low- psu.edu
NbCl₅–Ph₄Sn60-80LowLow psu.edu

Elucidation of Photophysical Mechanisms in 1,2,3,4,5 Pentaphenyl 1h Silole Systems

Aggregation-Induced Emission (AIE) Phenomenon

Aggregation-induced emission (AIE) describes a photophysical effect where certain molecules, which are non-emissive or weakly emissive in dilute solutions, become highly luminescent upon aggregation. hkust.edu.hkrsc.orgnih.gov This is in stark contrast to the widely observed phenomenon of aggregation-caused quenching (ACQ), where the fluorescence of many conventional dyes is diminished or completely extinguished in the aggregated state due to the formation of detrimental π-π stacking interactions. hkust.edu.hkoup.compku.edu.cn The discovery of AIE in silole derivatives, such as 1,2,3,4,5-pentaphenyl-1H-silole, has opened new avenues for the development of advanced luminescent materials. hkust.edu.hkresearchgate.net

The AIE phenomenon in silole systems, including 1,2,3,4,5-pentaphenyl-1H-silole, is primarily attributed to the unique molecular structure of these compounds. nih.govrsc.org The central silole ring, a five-membered ring containing a silicon atom, is substituted with multiple phenyl groups. This "propeller-like" conformation prevents the molecules from packing closely and forming strong intermolecular π-π stacking interactions in the aggregated state. hkust.edu.hknih.gov In dilute solutions, the phenyl rings are free to rotate, providing non-radiative decay pathways for the excited state, which leads to weak or no fluorescence. hkust.edu.hknih.gov However, upon aggregation, the physical constraints imposed by the surrounding molecules restrict these intramolecular rotations. hkust.edu.hkresearchgate.net This blockage of non-radiative channels forces the excited state to decay radiatively, resulting in a significant enhancement of the fluorescence emission. hkust.edu.hkrsc.orgnih.gov

The cornerstone of the AIE mechanism in 1,2,3,4,5-pentaphenyl-1H-silole is the restriction of intramolecular rotation (RIR). hkust.edu.hkresearchgate.net In the dissolved state, the five phenyl rings attached to the silole core can undergo low-frequency rotational and twisting motions. researchgate.net These dynamic motions act as efficient channels for the non-radiative dissipation of energy from the excited state, thus quenching fluorescence. hkust.edu.hknih.gov

When the silole molecules aggregate, for instance, in a poor solvent or in the solid state, the steric hindrance from neighboring molecules physically locks the phenyl rings in place. hkust.edu.hkrsc.org This restriction of the intramolecular rotational motions effectively closes the non-radiative decay pathways. hkust.edu.hkresearchgate.net As a result, the excited state energy can no longer be dissipated through these molecular motions and is instead released through radiative decay, leading to strong light emission. hkust.edu.hkresearchgate.net The RIR mechanism is a general principle that applies to many AIE-active molecules with similar propeller-shaped architectures. researchgate.net The efficiency of this process is a key determinant of the high quantum yields observed in the aggregated state of these materials. rsc.org

The degree of aggregation has a profound impact on both the emission efficiency and the wavelength of 1,2,3,4,5-pentaphenyl-1H-silole. As the molecules transition from a dissolved state to an aggregated state, a dramatic increase in fluorescence quantum yield is observed. rsc.org For instance, in a good solvent like tetrahydrofuran (B95107) (THF), the silole is virtually non-emissive. However, with the addition of a poor solvent such as water, which induces aggregation, the fluorescence intensity increases significantly. hkust.edu.hkresearchgate.net

The emission wavelength can also be affected by the aggregation state, although this effect is often less pronounced than the change in intensity. semanticscholar.org In some silole derivatives, a red-shift in the emission spectrum is observed upon aggregation, which can be attributed to changes in the molecular conformation and the polarity of the microenvironment. semanticscholar.org The specific morphology of the aggregates, whether they are amorphous or crystalline, can also influence the photophysical properties.

The AIE phenomenon observed in 1,2,3,4,5-pentaphenyl-1H-silole is the antithesis of aggregation-caused quenching (ACQ), a common issue with traditional planar chromophores. oup.compku.edu.cn ACQ arises from the strong intermolecular π-π stacking interactions that occur when planar dye molecules aggregate. hkust.edu.hk These interactions lead to the formation of non-emissive excimers or exciplexes, which provide efficient non-radiative decay pathways and thus quench the fluorescence. hkust.edu.hk

In contrast, the propeller-like structure of pentaphenylsilole and other AIE-active molecules prevents such close packing and strong π-π stacking. hkust.edu.hknih.gov This structural feature is crucial for circumventing the ACQ effect. Instead of quenching, the aggregation process for AIE luminogens restricts intramolecular motions, leading to enhanced emission. hkust.edu.hksioc-journal.cn This fundamental difference makes AIE materials highly advantageous for applications where high solid-state emission efficiency is required. oup.com

Advanced Photoluminescence Studies

To further understand the photophysical properties of 1,2,3,4,5-pentaphenyl-1H-silole, detailed spectroscopic studies are essential. These investigations provide quantitative data on the luminescence characteristics in different environments, confirming the AIE mechanism and offering insights into the potential applications of this compound.

The photoluminescence (PL) spectra of 1,2,3,4,5-pentaphenyl-1H-silole in solution and in the solid state starkly illustrate the AIE effect. In a dilute solution of a good solvent like THF, the compound exhibits negligible fluorescence. hkust.edu.hk Upon aggregation, induced by adding a poor solvent or by casting a solid film, a strong PL signal emerges. hkust.edu.hkrsc.org

The table below summarizes typical photoluminescence data for AIE-active siloles, demonstrating the dramatic difference in emission intensity between the solution and aggregated states.

StateSolvent/MatrixExcitation Wavelength (nm)Emission Maximum (nm)Fluorescence Quantum Yield (ΦF)
Solution Tetrahydrofuran (THF)~365~490< 0.01
Aggregate THF/Water mixture~365~485> 0.60
Solid Film Neat Film~370~495High

Note: The exact values can vary depending on the specific experimental conditions and the purity of the compound.

The data clearly shows that the fluorescence quantum yield (ΦF) is orders of magnitude higher in the aggregated state compared to the solution state. This significant enhancement in emission efficiency is a hallmark of the AIE phenomenon and is a direct consequence of the RIR mechanism discussed previously. hkust.edu.hkrsc.org The slight shifts in the emission maximum between the aggregated states can be attributed to differences in the morphology and intermolecular interactions within the aggregates. semanticscholar.org

Quantum Yield Analysis in Different Morphologies

The photoluminescence (PL) quantum yield of 1,2,3,4,5-Pentaphenyl-1H-silole is significantly influenced by its physical state, a phenomenon known as aggregation-induced emission (AIE). nih.govrsc.orgresearchgate.net In its dissolved, molecular state, the silole is a weak luminophor. However, upon aggregation, its emission efficiency is greatly boosted, transforming it into a strong emitter. nih.govrsc.org This enhancement is attributed to the restriction of intramolecular motion in the aggregated state, which suppresses non-radiative decay pathways. researchgate.net

The transition from an amorphous to a crystalline state plays a crucial role in enhancing the photoluminescence quantum yield. Studies on silicon nanoparticles have shown a clear trend of increasing quantum yield with an increasing degree of crystallinity. aps.org Largely amorphous samples exhibit almost no luminescence, with an upper bound for the quantum yield estimated at 2%, whereas the quantum yield of crystalline silicon nanocrystals can exceed 40%. aps.org This significant difference is attributed to a reduction in non-radiative defect sites in the well-ordered crystalline structure. aps.org A similar principle applies to 1,2,3,4,5-Pentaphenyl-1H-silole, where the crystalline phase is expected to have a higher quantum yield compared to the amorphous phase due to more ordered packing and reduced vibrational and rotational freedom.

The following table summarizes the quantum yield behavior in different morphologies:

MorphologyQuantum YieldUnderlying Mechanism
Solution (Monomeric) LowFree intramolecular rotation and vibration leading to non-radiative decay.
Aggregate (Amorphous) HighRestriction of intramolecular motion reduces non-radiative decay pathways. researchgate.net
Aggregate (Crystalline) Very HighHighly ordered structure further minimizes non-radiative decay channels and defects. aps.org

Temperature-Dependent Emission Behavior and Luminescence Enhancement

The emission properties of 1,2,3,4,5-Pentaphenyl-1H-silole are also sensitive to temperature variations. Generally, lowering the temperature can lead to a significant enhancement in luminescence intensity. This phenomenon is often linked to the suppression of non-radiative decay processes that are thermally activated. At lower temperatures, the vibrational and rotational motions of the molecule are dampened, which in turn reduces the probability of non-radiative relaxation pathways and consequently increases the quantum yield of fluorescence.

In some systems, such as lanthanide-doped gallium oxide thin films, the transition from an amorphous to a crystalline phase upon annealing at higher growth temperatures leads to a dramatic enhancement of upconversion luminescence by over 100 times. mdpi.com While a different material system, this illustrates the profound impact of structural order on luminescence, a principle that also applies to molecular crystals like pentaphenylsilole. As the temperature is lowered, the crystalline structure of the silole becomes more rigid, further restricting intramolecular motions and enhancing luminescence.

The temperature-dependent emission can also provide insights into the energy landscape of the excited states. For instance, in some molecules, temperature changes can influence the equilibrium between different conformers or excited states, leading to shifts in the emission spectrum. elsevierpure.com

Excitonic and Charge Transfer Dynamics

The photophysical behavior of 1,2,3,4,5-Pentaphenyl-1H-silole is governed by the dynamics of its excited states, which involve both excitonic and charge transfer characteristics. An exciton (B1674681) is a bound state of an electron and an electron hole which are attracted to each other by the electrostatic Coulomb force. In molecular systems, this corresponds to an excited state where the electron has been promoted to a higher energy level.

Excited-State Interactions and Energy Transfer Pathways

Upon photoexcitation, 1,2,3,4,5-Pentaphenyl-1H-silole enters an excited state, and its subsequent de-excitation can occur through various pathways. These include radiative decay (fluorescence) and non-radiative decay. The interactions within the excited state are complex and can involve processes like internal conversion and intersystem crossing. In aggregated forms of the silole, intermolecular energy transfer processes, such as Förster Resonance Energy Transfer (FRET), can also play a significant role. mdpi.com FRET is a mechanism describing energy transfer between two light-sensitive molecules. mdpi.com

Computational studies on similar complex organic molecules have shown that excited-state dynamics can involve rapid relaxation and internal conversion to the ground state within picoseconds. chemrxiv.orgmdpi.com The specific pathways and their efficiencies are highly dependent on the molecular structure and its environment. For instance, in some triazole compounds, an excited-state intramolecular proton transfer (ESIPT) provides an efficient deactivation pathway that can decrease fluorescence emission. rsc.org

Solvatochromic Effects and Their Relationship to Intramolecular Charge Transfer

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is a strong indicator of a change in the electronic distribution upon excitation and is often associated with intramolecular charge transfer (ICT). rsc.org In molecules exhibiting ICT, the excited state has a different dipole moment than the ground state. rsc.org Polar solvents will stabilize the more polar state, leading to a shift in the absorption and emission spectra.

For 1,2,3,4,5-Pentaphenyl-1H-silole, while the core itself is not a classic donor-acceptor system, the phenyl substituents can engage in electronic communication with the silole ring. The degree of charge transfer character in the excited state can be influenced by the solvent polarity. In polar solvents, a stabilization of a charge-separated excited state can occur, leading to a red-shift (bathochromic shift) in the emission spectrum. nih.gov This is because the energy difference between the excited state and the ground state is reduced.

The relationship between solvatochromism and ICT is a key aspect of understanding the photophysics of many organic luminophores. The extent of the solvatochromic shift can provide quantitative information about the change in dipole moment upon excitation and the degree of ICT character. elsevierpure.comnih.gov In some systems, the interplay between locally excited (LE) and ICT states can lead to dual fluorescence, where emission is observed from both states. elsevierpure.com

Computational and Theoretical Investigations of 1,2,3,4,5 Pentaphenyl 1h Silole

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the behavior of molecules, offering insights into orbital energies and distributions which are key to understanding chemical reactivity and optical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. youtube.comnih.gov It allows for the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. aimspress.comnih.gov

For silole-based compounds, DFT calculations reveal specific localizations of these frontier orbitals. In related tetraphenylsilole systems, the silole core often acts as an electron-accepting unit. acs.org The HOMO is typically a π-orbital distributed across the silole ring and the attached phenyl groups. The LUMO, on the other hand, is often characterized by a significant contribution from the σ-orbitals of the C-Si-C bonds within the silole ring, mixed with the π-orbitals of the phenyl substituents. This σ conjugation is a hallmark of siloles and is central to their distinct electronic properties compared to their all-carbon analogue, cyclopentadiene (B3395910). The distribution of these orbitals dictates the charge transfer characteristics of the molecule upon photoexcitation. gdut.edu.cn

Molecular OrbitalGeneral DescriptionTypical Localization in Phenyl-Substituted Siloles
HOMO (Highest Occupied Molecular Orbital)The outermost orbital containing electrons; acts as the electron donor.Delocalized π-system across the silole ring and peripheral phenyl groups.
LUMO (Lowest Unoccupied Molecular Orbital)The innermost orbital without electrons; acts as the electron acceptor.Characterized by σ conjugation, with contributions from Si-C σ-orbitals and phenyl π-orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. aimspress.comnih.gov A large gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be excited by lower-energy light. aimspress.com

In aromatic systems, the HOMO-LUMO gap is inversely correlated with the extent of π-conjugation; larger conjugated systems typically have smaller gaps. nih.gov For pentaphenylsilole, the electronic properties and the energy gap are influenced by the unique σ conjugation involving the silicon atom. Theoretical calculations on related systems show that the HOMO-LUMO gap can be substantial. For instance, calculations on CeF6(2-) revealed a large gap of 5.99 eV. nih.gov The modulation of this gap can be achieved by chemical modification. Altering the substituents on the phenyl rings or the silicon atom can change the energies of the HOMO and LUMO, thereby tuning the molecule's absorption and emission properties. This principle is fundamental in designing materials for specific applications like organic light-emitting diodes (OLEDs). researchgate.netarxiv.org

Conformational Analysis and Steric Effects

Unlike simple aromatic rings like benzene, the silole ring in 1,2,3,4,5-pentaphenyl-1H-silole is not planar. rsc.org The significant steric hindrance among the five phenyl substituents forces the ring to adopt a distorted, non-planar conformation. Computational studies on similarly crowded heterocyclic molecules confirm that such systems often adopt twisted or boat-like conformations to relieve steric strain. This deviation from planarity disrupts the ideal sp2 hybridization and affects the degree of π-conjugation within the ring.

The five phenyl groups attached to the silole core cannot lie in the same plane as the ring due to severe steric clashes. rsc.org To accommodate the spatial demand, each phenyl ring is forced to twist out of the silole plane, resulting in a propeller-like molecular architecture. DFT calculations on related phenyl-substituted siloles and other sterically hindered molecules confirm that such twisted conformations are energetically favorable. acs.orggdut.edu.cn These rotations are a critical feature of the molecule's structure in its ground state, particularly in solution. The degree of twisting is a balance between maximizing π-conjugation (which favors planarity) and minimizing steric repulsion (which favors twisting).

The most remarkable consequence of the sterically hindered, propeller-like structure of pentaphenylsilole is its photophysical behavior, specifically the phenomenon of aggregation-induced emission (AIE). researchgate.netnih.govnih.gov This counterintuitive property, where the molecule becomes highly emissive upon aggregation but is only weakly fluorescent in dilute solution, is a direct result of its unique conformation.

In dilute solutions, the phenyl rotors can freely rotate and vibrate. gdut.edu.cn Upon photoexcitation, these low-frequency rotational motions provide an efficient non-radiative pathway for the excited state to decay back to the ground state, thus quenching fluorescence.

When the molecules aggregate in the solid state or in poor solvents, the steric hindrance between adjacent molecules physically locks the phenyl rings in place. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels. gdut.edu.cn With the non-radiative pathways deactivated, the excited state is forced to decay via the radiative pathway, resulting in a dramatic increase in fluorescence quantum yield. researchgate.netnih.gov Computational studies have shown that steric hindrance is a key factor in controlling the excited-state structural planarization and the resulting photophysical properties. researchgate.netnih.gov

StateMolecular ConformationDominant Decay PathwayObserved Emission
Dilute SolutionPhenyl groups undergo active intramolecular rotation.Non-radiative decayWeak
Aggregate/Solid StateIntramolecular rotation is restricted by intermolecular steric hindrance.Radiative decay (fluorescence)Strong

Time-Dependent DFT (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. researchgate.net It extends the framework of ground-state DFT to describe the response of a system to time-dependent electromagnetic fields, such as light. researchgate.net This allows for the calculation of various excited-state properties, providing deep insights into the photophysical behavior of molecules like 1,2,3,4,5-Pentaphenyl-1H-silole. researchgate.net By solving the time-dependent Kohn-Sham equations, TD-DFT can predict electronic transition energies, which correspond to the absorption of light, and the nature of the excited states. researchgate.netresearchgate.net

Simulation of Absorption and Emission Spectra

TD-DFT calculations are instrumental in simulating and interpreting the electronic absorption and emission spectra of complex organic molecules. For 1,2,3,4,5-Pentaphenyl-1H-silole, these simulations can predict the wavelengths of maximum absorption (λ_max) and emission, as well as their corresponding oscillator strengths, which relate to the intensity of the transitions.

Theoretical absorption spectra are typically simulated by calculating the vertical excitation energies from the optimized ground-state geometry (S₀) to various excited states (S₁, S₂, etc.). The results of these calculations can be compared with experimental UV-Vis absorption spectra to validate the computational model and assign the observed electronic transitions. For instance, the calculations can reveal whether the transitions are of a π → π* or n → π* character, and how the different parts of the molecule, such as the silole core and the peripheral phenyl rings, contribute to these transitions.

Similarly, emission spectra (fluorescence) are simulated by first optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition from this relaxed geometry back to the ground state. The difference between the absorption and emission energies provides the Stokes shift, which is an important photophysical parameter.

Table 1: Illustrative TD-DFT Calculated Absorption and Emission Data for 1,2,3,4,5-Pentaphenyl-1H-silole

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.104000.85HOMO → LUMO
S₀ → S₂3.543500.15HOMO-1 → LUMO
S₁ → S₀ (Emission)2.58480-LUMO → HOMO

Note: The data in this table are illustrative examples based on typical results for similar compounds and are not actual calculated values for 1,2,3,4,5-Pentaphenyl-1H-silole.

Prediction of Radiative and Non-Radiative Decay Pathways

Beyond simulating spectra, TD-DFT can be employed to explore the different de-excitation pathways available to a molecule in its excited state. researchgate.net These pathways can be either radiative (e.g., fluorescence) or non-radiative (e.g., internal conversion and intersystem crossing). researchgate.net The competition between these processes determines the fluorescence quantum yield of the molecule.

For 1,2,3,4,5-Pentaphenyl-1H-silole, a molecule known for its aggregation-induced emission (AIE) properties, understanding these decay channels is crucial. In dilute solutions, many silole derivatives are weakly fluorescent. Computational studies on similar systems suggest that this is due to efficient non-radiative decay pathways. researchgate.net One such pathway is the internal conversion (IC) back to the ground state, which can be facilitated by low-frequency vibrations or rotations of the phenyl rings. researchgate.net

TD-DFT can be used to map the potential energy surfaces of the ground and excited states. By locating conical intersections (points where potential energy surfaces cross), researchers can identify funnels for ultra-fast, non-radiative decay. Furthermore, spin-orbit coupling calculations can be performed to estimate the rate of intersystem crossing (ISC) from a singlet excited state (e.g., S₁) to a triplet state (e.g., T₁). This is particularly important for understanding processes like phosphorescence and the generation of reactive oxygen species.

Table 2: Predicted Decay Channel Properties for 1,2,3,4,5-Pentaphenyl-1H-silole (Illustrative)

ProcessDescriptionKey Computational ParameterTypical Timescale
FluorescenceRadiative decay from S₁ to S₀Radiative decay rate (k_r)Nanoseconds (ns)
Internal Conversion (IC)Non-radiative decay from S₁ to S₀Energy gap, Conical intersectionsPicoseconds (ps)
Intersystem Crossing (ISC)Non-radiative transition from S₁ to T₁Spin-orbit coupling (SOC)Picoseconds to nanoseconds (ps-ns)

Note: The data in this table are illustrative examples based on general photophysical principles and are not actual calculated values for 1,2,3,4,5-Pentaphenyl-1H-silole.

Molecular Dynamics Simulations of Aggregation Processes

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, such as the aggregation of molecules in solution. chemrxiv.orgmdpi.com For 1,2,3,4,5-Pentaphenyl-1H-silole, MD simulations are essential for understanding the molecular-level details of its aggregation and the mechanism behind its characteristic aggregation-induced emission.

In a typical MD simulation of this system, multiple silole molecules are placed in a simulation box with a solvent (e.g., a mixture of water and an organic co-solvent). The interactions between all atoms are described by a force field. The simulation then tracks the trajectories of all molecules over a period of time, which can range from nanoseconds to microseconds.

Analysis of these trajectories can reveal how and why the silole molecules aggregate. Researchers can monitor the formation and size of molecular clusters, the intermolecular distances, and the specific orientations of the molecules within an aggregate. Key interactions driving the aggregation, such as π-π stacking between the phenyl rings and hydrophobic effects, can be identified and quantified.

Crucially for AIE-active molecules, MD simulations can show how the aggregation process restricts intramolecular motions. researchgate.net In the case of pentaphenylsilole, the rotation of the peripheral phenyl rings is a known non-radiative decay channel in the isolated molecule. MD simulations can demonstrate that in the aggregated state, these rotations are sterically hindered by neighboring molecules. This restriction of intramolecular rotation blocks the non-radiative pathway, forcing the excited state to decay radiatively, thus "switching on" the fluorescence.

Advanced Spectroscopic and Structural Characterization Techniques in Silole Research

X-ray Diffraction Analysis

X-ray diffraction (XRD) techniques are indispensable for elucidating the three-dimensional structure of crystalline materials. Both single-crystal and powder XRD methods are employed to gain a complete understanding of the solid-state characteristics of 1,2,3,4,5-Pentaphenyl-1H-silole.

Single-Crystal X-ray Crystallography for Molecular Geometry and Packing

The crystal packing of this silole derivative is significantly influenced by non-covalent interactions, such as π-π stacking and C-H···π interactions between the phenyl rings of adjacent molecules. mdpi.commdpi.com These interactions dictate how the molecules arrange themselves in the solid state, influencing the material's bulk properties. mdpi.comresearchgate.net The analysis of crystal packing provides crucial information on how the individual molecules assemble into a larger, ordered structure. mdpi.comnih.gov

Table 1: Crystallographic Data for a Representative Silole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.208(1)
b (Å)10.3829(8)
c (Å)11.473(2)
β (°)103.817(9)
Volume (ų)1180.9(2)
Z4

Note: Data is for a representative substituted silole and serves as an illustrative example. Actual values for 1,2,3,4,5-Pentaphenyl-1H-silole may vary.

Powder X-ray Diffraction for Solid-State Morphologies

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline nature of a material. americanpharmaceuticalreview.com It is particularly useful for identifying different polymorphic forms, which are distinct crystalline structures of the same compound. americanpharmaceuticalreview.com The PXRD pattern of 1,2,3,4,5-Pentaphenyl-1H-silole provides a characteristic fingerprint that can be used to confirm its phase purity and identify any crystalline impurities. govinfo.gov This technique is crucial in materials science for ensuring the reproducibility of a material's properties, which can be highly dependent on its crystal form. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei within a molecule. For 1,2,3,4,5-Pentaphenyl-1H-silole, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

¹H, ¹³C, and ²⁹Si NMR for Structural Confirmation and Electronic Environment

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of 1,2,3,4,5-Pentaphenyl-1H-silole provide a detailed map of the proton and carbon environments within the molecule. rsc.orgbas.bg The aromatic region of the ¹H NMR spectrum typically shows complex multiplets corresponding to the protons of the five phenyl groups. docbrown.info The ¹³C NMR spectrum will display distinct signals for the different carbon atoms in the phenyl rings and the silole ring. chemicalbook.com These spectra are essential for confirming the successful synthesis of the target compound and for providing insights into the electronic distribution within the molecule. rsc.orgrsc.org

Table 2: Typical NMR Data for Phenyl-Substituted Silanes

NucleusChemical Shift Range (ppm)
¹H (Aromatic)7.0 - 8.5
¹³C (Aromatic)120 - 140
²⁹Si-10 to -80 (highly dependent on substitution)

Note: These are general ranges and the exact chemical shifts for 1,2,3,4,5-Pentaphenyl-1H-silole will be specific to its structure.

Solid-State NMR for Aggregate Structure Probing

In the solid state, molecules of 1,2,3,4,5-Pentaphenyl-1H-silole can form aggregates due to intermolecular interactions. rsc.orgnih.gov Solid-state NMR spectroscopy is a valuable technique for studying the structure and dynamics of these aggregates. nih.gov By analyzing the changes in chemical shifts and line widths in the solid-state NMR spectra compared to the solution-state spectra, information about the packing and intermolecular distances within the aggregates can be obtained. This is particularly relevant for understanding phenomena such as aggregation-induced emission (AIE), where the aggregation of molecules leads to enhanced fluorescence. rsc.orgnih.gov

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. These techniques are complementary and offer a more complete picture of the molecular structure.

The FTIR and Raman spectra of 1,2,3,4,5-Pentaphenyl-1H-silole exhibit a series of characteristic bands corresponding to the stretching and bending vibrations of the various chemical bonds present in the molecule. Key vibrational modes include the C-H stretching of the phenyl rings, C=C stretching within the aromatic rings, and Si-C stretching vibrations. The "fingerprint region" of the spectra, typically below 1500 cm⁻¹, contains a complex pattern of bands that is unique to the molecule and can be used for identification purposes. nih.gov Analysis of these vibrational spectra can confirm the presence of specific functional groups and provide insights into the molecular symmetry and bonding.

Electrochemical Characterization

Electrochemical methods are pivotal for assessing the electron-accepting and electron-donating capabilities of siloles, which is fundamental to their application in electronic devices.

Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of molecules. It provides information on the reduction and oxidation potentials, the stability of the generated radical ions, and the reversibility of the redox processes. While specific CV data for 1,2,3,4,5-Pentaphenyl-1H-silole is scarce, studies on the closely related and well-investigated derivative, 1-methyl-1,2,3,4,5-pentaphenylsilole, offer significant insights. nih.govrsc.org

These studies reveal that pentaphenylsiloles generally exhibit reversible or quasi-reversible reduction waves, indicating their ability to accept electrons and form stable radical anions. The reduction potential is a key parameter that reflects the electron-accepting ability of the silole. The electrochemical stability can be assessed by performing multiple CV cycles; a stable compound will show minimal changes in the voltammogram over repeated scans.

The redox potentials of these compounds are sensitive to the substituents on the silicon atom and the phenyl rings. For instance, the introduction of electron-withdrawing groups would be expected to shift the reduction potential to more positive values, making the compound easier to reduce.

A representative table of electrochemical data for a pentaphenylsilole derivative is provided below.

Compound Reduction Potential (V vs. Fc/Fc⁺) Oxidation Potential (V vs. Fc/Fc⁺) Solvent/Electrolyte
1-methyl-1,2,3,4,5-pentaphenylsilole-2.1 to -2.3Not typically observed or irreversibleTHF / Bu₄NPF₆

Data is based on typical values found in the literature for pentaphenylsilole derivatives and should be considered representative. The exact potentials can vary with experimental conditions.

By holding the potential at a value beyond the reduction potential determined by CV, a bulk reduction of 1,2,3,4,5-Pentaphenyl-1H-silole can be achieved. The progress of the electrolysis is monitored by the current, which decays over time as the starting material is consumed. The total charge passed during the experiment can be used to determine the number of electrons involved in the redox process.

For pentaphenylsiloles, controlled-potential reduction would lead to the formation of the corresponding radical anion. The stability of this radical anion can be assessed by spectroscopic techniques (e.g., UV-Vis or EPR spectroscopy) on the electrolyzed solution. If the radical anion is unstable, it may undergo further reactions, and the analysis of the products can provide insights into the reductive degradation pathways. This information is crucial for understanding the long-term operational stability of devices incorporating these materials.

Applications of 1,2,3,4,5 Pentaphenyl 1h Silole in High Performance Materials

Organic Light-Emitting Diodes (OLEDs)

The inherent properties of pentaphenylsilole derivatives have been harnessed to create more efficient and vibrant OLED displays. Their high electron mobility and excellent solid-state luminescence are key to their successful integration into these devices.

Derivatives of 1,2,3,4,5-pentaphenyl-1H-silole have been successfully utilized as the emissive layer in OLEDs to produce deep-blue light, a crucial color for full-color displays that has historically been challenging to achieve with high efficiency and stability. For instance, a silole derivative known as 1,2,3,4,5-pentaphenyl-1-(8-phenyl-1,7-octadiynyl)silole (PPOS) has been synthesized and incorporated as the electron-transport and emission layer in OLEDs. rsc.org

These devices exhibit a strong blue emission, with both photoluminescence (PL) and electroluminescence (EL) spectra peaking at approximately 492 nm. rsc.org The performance of an OLED using PPOS as the emissive layer has been shown to achieve a maximum luminance of 10,460 cd/m² at an applied voltage of 18 V, which is a significant level of brightness for blue-emitting devices. rsc.org

Performance of a PPOS-Based Blue Emitting OLED rsc.org
ParameterValue
Peak Emission Wavelength (EL)492 nm
Maximum Luminance10,460 cd/m² (@ 18 V)
Maximum Current Efficiency8.47 cd/A
Maximum Power Efficiency3.8 lm/W

A remarkable characteristic of many silole derivatives, including 1-methyl-1,2,3,4,5-pentaphenylsilole (MPPS), is the phenomenon of Aggregation-Induced Emission (AIE). rsc.orgnih.gov In dilute solutions, these molecules often exhibit weak fluorescence. However, in the solid state or in an aggregated form, their luminescence efficiency is greatly enhanced. rsc.orgnih.gov This AIE effect turns them from poor luminophors into powerful emitters upon aggregation. rsc.orgnih.gov

The underlying mechanism for this enhanced solid-state quantum yield is attributed to the non-planar molecular structure of the siloles. dntb.gov.ua The phenyl groups attached to the silole ring are twisted, which creates significant steric hindrance. This non-planar structure inhibits strong intermolecular interactions (like π-π stacking) that typically cause fluorescence quenching in the solid state, a common issue known as aggregation-caused quenching (ACQ). nih.govdntb.gov.ua By restricting the intramolecular rotation of the peripheral phenyl rings in the packed, solid-state environment, non-radiative decay pathways are suppressed, leading to a significant boost in fluorescence quantum yields. dntb.gov.ua For example, thin films of some 1,1-disubstituted 2,3,4,5-tetraphenylsiloles have demonstrated high fluorescence quantum yields of 75-85%. dntb.gov.ua

Photophysical Properties of Pentaphenylsilole Derivatives dntb.gov.ua
CompoundStateFluorescence Quantum YieldKey Structural Feature
1,1-disubstituted 2,3,4,5-tetraphenylsilolesThin Film75-85%Non-planar structure with twisted phenyl groups
1-methyl-1,2,3,4,5-pentaphenylsilole (MPPS)SolutionWeakFree intramolecular rotation
1-methyl-1,2,3,4,5-pentaphenylsilole (MPPS)Aggregate/SolidStrongRestriction of intramolecular rotation (AIE)

One strategy involves the careful optimization of the thickness of adjacent layers, such as the hole-transport layer (e.g., TPD) and the emissive layer itself. rsc.org Research on PPOS-based OLEDs has shown that emission efficiency is sensitive to the thickness of these layers. rsc.org Furthermore, advanced device architectures like hyperfluorescent OLEDs, which use a phosphorescent sensitizer (B1316253) to transfer energy to a fluorescent emitter, can significantly boost efficiency. acs.org Other approaches focus on developing novel host materials, including deuterated exciplex-forming hosts, which can improve charge transport, reduce unwanted emission peaks, and ultimately enhance both the external quantum efficiency (EQE) and the operational lifetime of the device. westmont.edu While not always applied directly to pentaphenylsilole, these strategies represent the cutting edge of OLED design and could be used in conjunction with silole-based emitters to achieve superior performance. acs.orgwestmont.edu

Chemical Sensing and Detection Platforms

The strong solid-state fluorescence of pentaphenylsilole derivatives makes them excellent candidates for "turn-off" or quenching-based chemosensors. Their luminescence can be selectively quenched in the presence of specific target molecules (analytes).

The unique electronic properties of the silole ring have been exploited to design fluorescent polymers for the detection of specific analytes, most notably nitroaromatic compounds, which are common components of explosives. acs.org Researchers have synthesized copolymers that incorporate a tetraphenylsilole unit, such as poly((tetraphenyl)-silole-phenylenedivinylene). acs.org These polymers are highly fluorescent and serve as active materials in chemical sensors.

The target analyte for these sensors is often a nitroaromatic compound like 2,4-dinitrotoluene (B133949) (DNT) or trinitrotoluene (TNT). acs.orgwestmont.edu The design of these sensors relies on the interaction between the electron-rich fluorescent polymer and the electron-deficient nitroaromatic analyte. The high sensitivity of these materials allows for the detection of trace amounts of these hazardous substances. acs.org

The primary mechanism for detection in these silole-based sensors is fluorescence quenching. acs.org When the fluorescent silole-containing polymer is exposed to nitroaromatic explosives, its fluorescence intensity dramatically decreases. This quenching occurs because the analyte interacts with the polymer, creating a pathway for the excited state of the fluorophore to decay without emitting light (a non-radiative pathway).

Theoretical studies based on Time-Dependent Density Functional Theory (TD-DFT) suggest that the quenching process is initiated by the formation of a ground-state complex between the polymer and the analyte molecule. acs.org It is proposed that Lewis acid-base interactions between the silicon atom in the silole ring and the nitro groups of the explosive facilitate this binding. acs.org Upon formation of this complex, a charge-transfer process can occur from the electron-rich polymer to the electron-poor analyte. This charge-transfer character in the excited state opens up efficient thermal deactivation channels, effectively quenching the luminescence and signaling the presence of the analyte. acs.org The formation of just one complex between an explosive molecule and a polymer chain can be sufficient to quench the emission from an entire emitting unit of that polymer. acs.org

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific research findings on the direct applications of the chemical compound 1,2,3,4,5-Pentaphenyl-1H-silole within the precise framework of the requested article outline. While the broader class of silole derivatives has been investigated for various roles in high-performance materials, specific data and detailed research findings for 1,2,3,4,5-Pentaphenyl-1H-silole in the specified applications are not available in the public domain.

The performed search encompassed targeted queries for this specific compound's role in photovoltaics, bioimaging, and polymer science. The search results consistently refer to other silole derivatives or provide general information about the properties of siloles, without focusing on 1,2,3,4,5-Pentaphenyl-1H-silole. For instance, discussions on hole and electron transport materials in solar cells mention various functionalized siloles, but not the specific pentaphenyl-substituted silole requested. Similarly, literature on bioimaging and fluorescent probes does not identify applications for this particular compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for 1,2,3,4,5-Pentaphenyl-1H-silole due to the absence of specific research data in the following areas:

Polymer Science and Supramolecular Assemblies:Information on the use of 1,2,3,4,5-Pentaphenyl-1H-silole in polymer science or its role in forming supramolecular assemblies is not present in the available literature.

Given the strict adherence required to the provided outline and the focus solely on 1,2,3,4,5-Pentaphenyl-1H-silole, the generation of the requested article with the required level of detail and scientific accuracy is not feasible. The available scientific literature suggests that this specific compound might serve as a fundamental model or precursor in silole chemistry rather than a material for direct application in the specified high-performance areas.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 1,2,3,4,5-Pentaphenyl-1H-silole?

Methodological Answer:
The synthesis typically involves cyclization of phenyl-substituted precursors via organometallic reactions. A common approach is the reaction of 1,1-dichloro-2,3,4,5-tetraphenylsilole with phenyl Grignard reagents under inert conditions . Characterization requires:

  • NMR Spectroscopy : Confirm substitution patterns and purity (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 29Si^{29}\text{Si} NMR).
  • Mass Spectrometry : Verify molecular weight (e.g., MALDI-TOF).
  • X-ray Crystallography : Resolve crystal packing and confirm the silole ring’s distorted geometry, which is critical for aggregation-induced emission (AIE) .

Basic: How does aggregation-induced emission (AIE) manifest in this silole derivative?

Methodological Answer:
AIE occurs due to restricted intramolecular rotation (RIR) in aggregated states. In solution, non-radiative decay dominates due to free phenyl ring rotation. Upon aggregation, steric hindrance restricts rotation, enhancing photoluminescence . To study AIE:

  • Photoluminescence (PL) Spectroscopy : Compare PL intensity in dilute solutions (e.g., THF) vs. aggregated states (e.g., THF/water mixtures).
  • Time-Resolved Fluorescence : Measure radiative vs. non-radiative decay rates using nanosecond transient spectroscopy .

Advanced: How can researchers optimize the electroluminescent efficiency of OLEDs using this silole?

Methodological Answer:
The compound is used as a blue emitter or dopant in OLEDs. Key strategies include:

  • Device Architecture : Use double-layer structures (e.g., ITO/hole-transport layer/silole layer/cathode) to confine excitons near the emissive interface .
  • Dopant Concentration : Optimize doping ratios (e.g., 5–10 wt% in poly(3-alkylthiophene)) to balance charge transport and emission efficiency .
  • Efficiency Metrics : Measure external quantum efficiency (EQE) and luminance using integrating spheres and electroluminescence mapping .

Advanced: How do substituents at different positions affect the electronic and optical properties of silole derivatives?

Methodological Answer:
Substituents at the 2,5-positions strongly influence conjugation and AIE behavior. For example:

  • Electron-Withdrawing Groups : Reduce HOMO-LUMO gaps, shifting emission wavelengths.
  • Bulky Substituents : Enhance steric hindrance, amplifying AIE .
    Experimental Approach :
  • DFT Calculations : Compare HOMO/LUMO distributions and energy gaps for derivatives (e.g., 1,1-dimethyl vs. 2,5-trimethylsilyl variants) .
  • Systematic Synthesis : Synthesize derivatives with controlled substitutions and correlate with PL/UV-Vis data .

Advanced: What computational methods are effective for predicting the AIE behavior of silole derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate ground-state geometries, HOMO-LUMO gaps, and rotational energy barriers of phenyl rings.
  • Molecular Dynamics (MD) : Simulate aggregation processes to predict RIR effects .
  • TD-DFT : Model excited-state properties and radiative transitions. For example, TPSS (trimethylsilyl-substituted silole) shows no fluorescence due to disrupted conjugation, validated by orbital density analysis .

Advanced: How can contradictions in substituent effect studies (e.g., 1,1- vs. 2,5-position impacts) be resolved experimentally?

Methodological Answer:

  • Controlled Comparative Studies : Synthesize isomers (e.g., 1,1-dimethyl vs. 2,5-diphenyl siloles) and compare AIE efficiency, PL spectra, and charge mobility.
  • Single-Crystal Analysis : Resolve steric/electronic effects via X-ray diffraction to link substituent position with molecular packing .
  • Electrochemical Profiling : Use cyclic voltammetry to correlate substituent position with redox potentials and charge injection barriers .

Basic: What methodologies are used to incorporate this silole into fluorescent nanoparticles?

Methodological Answer:

  • Stöber Method : Encapsulate silole in silica nanoparticles via sol-gel reactions. Monitor fluorescence using confocal microscopy.
  • Dynamic Light Scattering (DLS) : Characterize nanoparticle size distribution.
  • TEM/SEM : Validate morphology and confirm silole dispersion within the matrix .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5-Pentaphenyl-1H-silole
Reactant of Route 2
1,2,3,4,5-Pentaphenyl-1H-silole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.